[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride
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Overview
Description
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a fluorophenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the methanamine and hydrochloride functionalities One common approach involves the use of cyclopropanation reactions with diazo compounds and transition metal catalysts to form the cyclopropyl ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and catalysts is crucial to minimize side reactions and achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the cyclopropyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethylamine: This compound shares the fluorophenyl group but lacks the cyclopropyl moiety.
Cyclopropylamine: Similar in having the cyclopropyl group but without the fluorophenyl substituent.
4-fluorophenylmethanamine: Contains the fluorophenyl and methanamine groups but lacks the cyclopropyl ring.
Uniqueness
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is unique due to the combination of the cyclopropyl ring and the fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAVKPTKBXDEY-GNAZCLTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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